molecular formula C14H16I3NO4 B14687122 2-(3-(N-Methylpropionamido)-2,4,6-triiodophenoxy)butyric acid CAS No. 24340-24-7

2-(3-(N-Methylpropionamido)-2,4,6-triiodophenoxy)butyric acid

Cat. No.: B14687122
CAS No.: 24340-24-7
M. Wt: 642.99 g/mol
InChI Key: VQEBNUWPANOILF-UHFFFAOYSA-N
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Description

2-(3-(N-Methylpropionamido)-2,4,6-triiodophenoxy)butyric acid is a complex organic compound characterized by the presence of multiple functional groups, including an amide, a phenoxy group, and a carboxylic acid. This compound is notable for its high iodine content, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(N-Methylpropionamido)-2,4,6-triiodophenoxy)butyric acid typically involves multiple steps:

    Amidation: The formation of the N-methylpropionamido group is accomplished by reacting the iodinated phenol with N-methylpropionamide under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. Catalysts and solvents are carefully selected to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-(N-Methylpropionamido)-2,4,6-triiodophenoxy)butyric acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

    Substitution: Halogen substitution reactions can occur, where iodine atoms are replaced by other halogens or functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents like chlorine or bromine.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2-(3-(N-Methylpropionamido)-2,4,6-triiodophenoxy)butyric acid has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a radiolabeled compound in imaging studies due to its high iodine content.

    Medicine: Explored for its potential therapeutic effects, particularly in thyroid-related disorders.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3-(N-Methylpropionamido)-2,4,6-triiodophenoxy)butyric acid involves its interaction with molecular targets such as enzymes and receptors. The iodine atoms play a crucial role in modulating the compound’s reactivity and binding affinity. The amide and carboxylic acid groups facilitate interactions with biological molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(3-(N-Methylpropionamido)-2,4,6-diiodophenoxy)butyric acid: Lacks one iodine atom, resulting in different reactivity and properties.

    2-(3-(N-Methylpropionamido)-2,4,6-trichlorophenoxy)butyric acid: Chlorine atoms replace iodine, leading to variations in chemical behavior and applications.

Uniqueness

2-(3-(N-Methylpropionamido)-2,4,6-triiodophenoxy)butyric acid is unique due to its high iodine content, which imparts distinct radiological and chemical properties. This makes it particularly valuable in applications requiring radiolabeling and specific reactivity profiles.

Properties

CAS No.

24340-24-7

Molecular Formula

C14H16I3NO4

Molecular Weight

642.99 g/mol

IUPAC Name

2-[2,4,6-triiodo-3-[methyl(propanoyl)amino]phenoxy]butanoic acid

InChI

InChI=1S/C14H16I3NO4/c1-4-9(14(20)21)22-13-8(16)6-7(15)12(11(13)17)18(3)10(19)5-2/h6,9H,4-5H2,1-3H3,(H,20,21)

InChI Key

VQEBNUWPANOILF-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)O)OC1=C(C=C(C(=C1I)N(C)C(=O)CC)I)I

Origin of Product

United States

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